molecular formula C8H10N2 B1462185 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole CAS No. 1159735-08-6

1-(but-3-yn-1-yl)-2-methyl-1H-imidazole

Cat. No.: B1462185
CAS No.: 1159735-08-6
M. Wt: 134.18 g/mol
InChI Key: ZWIMEHPUNJRYTC-UHFFFAOYSA-N
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Description

The compound “1-(but-3-yn-1-yl)-2-methyl-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. This compound has a but-3-yn-1-yl group attached to the nitrogen atom and a methyl group attached to one of the carbon atoms in the imidazole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine was synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps .

Scientific Research Applications

Antifungal and Antimicrobial Activities

  • Anti-Candida Agents: N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent anti-Candida activities, suggesting potential as antifungal azoles (Di Santo et al., 2005).
  • Antimycotic Properties: Imidazole derivatives, including those related to 1-(but-3-yn-1-yl)-2-methyl-1H-imidazole, have been found effective against various fungi and Gram-positive bacteria (Heeres & van Cutsem, 1981).
  • Broad-Spectrum Antibacterial Activity: Imidazole-based 1,4-naphthoquinones have exhibited antibacterial and antifungal properties, potentially useful in multi-drug resistant infections (Choudhari et al., 2020).

Industrial and Chemical Applications

  • Fuel Cell Technology: Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole membranes for high-temperature proton-conducting polymer electrolytes in fuel cells (Schechter & Savinell, 2002).
  • Nitrogen-Rich Gas Generators: Synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds has applications in gas generators, with significant energy potential (Srinivas et al., 2014).
  • Corrosion Inhibition: Benzimidazole bearing 1, 3, 4-oxadiazoles, structurally related to imidazoles, demonstrate corrosion inhibition properties for mild steel in acidic environments (Ammal et al., 2018).

Catalytic and Synthetic Applications

  • Hydroamination Catalysis: Imidazole compounds have been used as catalysts in hydroamination reactions, demonstrating high efficiency and selectivity (Zhang et al., 2009).
  • Biodiesel Production: 1-Methyl-3-butyl imidazole hydroxide ionic liquid, a derivative of imidazole, has been used as an effective catalyst for biodiesel production from waste oil (Zhang et al., 2013).
  • Synthetic Transformations: Imidazole 3-oxides derived from amino acid esters have been synthesized, showing potential for various chemical transformations (Jasiński et al., 2008).

Future Directions

While specific future directions for “1-(but-3-yn-1-yl)-2-methyl-1H-imidazole” were not found, related compounds have been used in the development of peptide-derived photoaffinity probes, which could have applications in various areas of research .

Properties

IUPAC Name

1-but-3-ynyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-4-6-10-7-5-9-8(10)2/h1,5,7H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIMEHPUNJRYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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